molecular formula C15H21N3O4 B12325786 [2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](pyridin-3-yl)acetic acid CAS No. 885275-93-4

[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](pyridin-3-yl)acetic acid

Cat. No.: B12325786
CAS No.: 885275-93-4
M. Wt: 307.34 g/mol
InChI Key: SHWYQKSSZUTCAC-UHFFFAOYSA-N
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Description

(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID is a complex organic compound that features a combination of azetidine and pyridine moieties. The presence of the tert-butoxycarbonyl (BOC) protecting group on the amino function of the azetidine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID typically involves the protection of the amino group on azetidine using BOC anhydride. This reaction is often carried out under mild conditions, without the need for catalysts or solvents, making it an eco-friendly process . The protected azetidine is then coupled with a pyridine derivative through various coupling reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable reagents, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include BOC anhydride for protection, water radical cations for oxidation, and various coupling reagents for substitution reactions. The reactions are typically carried out under ambient conditions, making them both efficient and environmentally friendly .

Major Products

The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted azetidine compounds. These products have significant applications in drug discovery and organic synthesis .

Mechanism of Action

The mechanism of action of (3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID involves its interaction with specific molecular targets and pathways. The BOC-protected amino group allows for selective reactions, while the azetidine and pyridine moieties contribute to its unique reactivity. The compound can form stable intermediates and transition states, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID is unique due to its combination of azetidine and pyridine moieties, which confer distinct reactivity and stability. The presence of the BOC-protected amino group further enhances its versatility in synthetic applications.

Properties

CAS No.

885275-93-4

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)10-8-18(12(10)16)11(13(19)20)9-5-4-6-17-7-9/h4-7,10-12H,8,16H2,1-3H3,(H,19,20)

InChI Key

SHWYQKSSZUTCAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1N)C(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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